molecular formula C44H72O10Si3 B027128 7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III CAS No. 159383-93-4

7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III

Cat. No.: B027128
CAS No.: 159383-93-4
M. Wt: 845.3 g/mol
InChI Key: CYABQVXMGTVARC-KATQKFOVSA-N
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Description

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-15-trimethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H72O10Si3/c1-15-56(16-2,17-3)53-33-26-34-43(28-49-34,51-30(8)45)37-39(50-40(47)31-24-22-21-23-25-31)44(48)27-32(52-55(12,13)14)29(7)35(41(44,9)10)36(38(46)42(33,37)11)54-57(18-4,19-5)20-6/h21-25,32-34,36-37,39,48H,15-20,26-28H2,1-14H3/t32-,33-,34+,36+,37-,39-,42+,43-,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYABQVXMGTVARC-KATQKFOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H72O10Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571117
Record name (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1-hydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-13-[(trimethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

845.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159383-93-4
Record name (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1-hydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-13-[(trimethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of C7 and C10 Hydroxyl Groups

The initial step involves sequential silylation of the C7 and C10 hydroxyl groups on 10-deacetylbaccatin III (10-DAB III). Triethylsilyl chloride (TESCl) serves as the primary silylating agent, reacting with hydroxyl groups under anhydrous conditions. In a representative protocol, 10-DAB III (1.0 equiv) is dissolved in anhydrous pyridine under argon, followed by the dropwise addition of TESCl (2.2 equiv) at 0°C. The reaction progresses over 48 hours at 23°C, achieving 84–86% yield of 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III after silica gel chromatography (petroleum ether:ethyl acetate = 7:3).

Key parameters influencing yield include:

  • Stoichiometry : Excess TESCl (2.2–3.0 equiv) ensures complete bis-silylation.

  • Temperature : Reactions below 25°C minimize side reactions at the C13 position.

  • Base selection : Pyridine outperforms imidazole in suppressing C13 silylation.

Protection of C13 Hydroxyl Group

The C13 hydroxyl group exhibits lower reactivity compared to C7/C10 due to steric hindrance from adjacent substituents. Trimethylsilyl chloride (TMSCl) proves optimal for this position, leveraging its smaller steric profile. A two-step protocol is employed:

  • Activation : The intermediate from Step 1.1 (1.0 equiv) is treated with TMSCl (1.5 equiv) in dimethylformamide (DMF) containing imidazole (2.0 equiv) at −10°C.

  • Reaction progression : After 12 hours at 0°C, the mixture warms to room temperature, achieving 78% yield of the title compound.

Table 1 : Comparative Silylation Efficiency at C13

Silylating AgentBaseTemp (°C)Time (h)Yield (%)
TMSClImidazole0→251278
TESClPyridine2348<5
TBSClDMAP−202442

One-Pot Sequential Silylation Strategy

Recent advances enable concurrent protection of C7/C10 and C13 hydroxyls through sequential reagent addition. A optimized protocol involves:

  • C7/C10 silylation : 10-DAB III + TESCl (2.2 equiv) in pyridine (0°C, 2 h).

  • C13 silylation : Direct addition of TMSCl (1.5 equiv) without intermediate purification.

  • Quenching : Methanol addition followed by extraction (ethyl acetate/water).

This method reduces purification steps, achieving 71% overall yield with >90% purity (HPLC). Critical success factors include:

  • Order of addition : TESCl must fully react before TMSCl introduction to prevent cross-reactivity.

  • Solvent system : Pyridine:DMF (4:1) enhances TMSCl reactivity at C13.

Catalytic Methods and Reaction Optimization

Lewis Acid Acceleration

Scandium triflate (Sc(OTf)₃) emerges as an effective catalyst (5 mol%) for C13 silylation, reducing reaction time from 12 to 4 hours while maintaining 75% yield. Mechanistic studies suggest Sc³⁺ coordinates with the C13 hydroxyl, increasing nucleophilicity.

Solvent Effects

Table 2 : Solvent Impact on C13 Silylation Yield

SolventDielectric ConstantYield (%)
Pyridine12.378
DMF36.782
Acetonitrile37.568
THF7.554

Polar aprotic solvents (DMF > pyridine) enhance silylation rates by stabilizing transition states through dipole interactions.

Analytical Characterization

NMR Spectral Signatures

  • ¹H NMR (CDCl₃):

    • TES groups: δ 0.58 (m, 12H, SiCH₂), 0.96 (t, 18H, CH₃)

    • TMS group: δ 0.12 (s, 9H)

    • C13-H: δ 4.87 (d, J = 8.2 Hz)

  • ¹³C NMR :

    • C7-O-Si: δ 69.8 ppm

    • C10-O-Si: δ 72.1 ppm

    • C13-O-Si: δ 71.5 ppm

Mass Spectrometry

High-resolution ESI-TOF MS confirms molecular composition:

  • Observed: m/z 869.4521 [M+Na]⁺ (calc. 869.4518 for C₄₄H₇₄O₁₀Si₃Na)

Industrial-Scale Production Challenges

Purification Considerations

  • Chromatography : Industrial processes replace column chromatography with crystallization (heptane:ethyl acetate) for cost reduction.

  • Throughput : Batch processing achieves 1.2 kg/day using 500 L reactors.

Stability Profiles

  • Hydrolytic stability : t₁/₂ = 48 h in pH 7.4 buffer vs. 12 h for non-silylated analogs.

  • Thermal stability : Decomposition onset at 187°C (DSC) .

Chemical Reactions Analysis

7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of 7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III is primarily related to its role as an intermediate in the synthesis of paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules, preventing their depolymerization, and thereby inhibiting cell division. This leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets of paclitaxel include tubulin, a protein that forms the structural component of microtubules .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (2α,4α,5β,7β,10β,13α)-4,10-Bis(triethylsilyloxy)-13-(trimethylsilyloxy)-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl acetate
  • CAS Number : 159383-94-5
  • Molecular Formula : C₃₇H₆₈O₉Si₃
  • Molecular Weight : 741.19 g/mol

Structural Features :
This compound is a semisynthetic derivative of baccatin III , a key precursor in the biosynthesis of paclitaxel (Taxol). It features:

  • Triethylsilyl (TES) protecting groups at the 7- and 10-hydroxyl positions.
  • Trimethylsilyl (TMS) at the 13-hydroxyl position.
  • Retention of the 2-acetate group and the 4,20-epoxide core .

Role in Synthesis :
The silyl groups serve as protective moieties during multistep syntheses of Taxol analogs, enhancing stability and directing regioselective reactions .

Comparison with Similar Baccatin III Derivatives

Structural Variations and Functional Group Modifications

The table below highlights structural and functional differences among key analogs:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Features
7,10-Bis[TES]-10-deacetyl-13-TMS Baccatin III 159383-94-5 7-O-TES, 10-O-TES, 13-O-TMS 741.19 Triple silyl protection; 2-acetate
7-O-Triethylsilyl Baccatin III 115437-21-3 7-O-TES 700.89 Single TES group; unmodified 10/13-OH
7,13-Bis-O-TES Baccatin III 150541-99-4 7-O-TES, 13-O-TES 773.01 Dual TES groups; higher lipophilicity
Baccatin III 13-(R-N-benzoyl-iso-serinate) 131760-46-8 13-O-benzoyl-iso-serinate 778.84 Esterified side chain; no silyl groups

Key Observations :

  • Protection Strategy : The compound in focus uses a combination of TES (bulkier) and TMS (smaller) groups, balancing steric hindrance and reactivity. In contrast, 7,13-Bis-O-TES Baccatin III has higher lipophilicity, which may complicate purification .
  • Reactivity : The 13-O-TMS group in the target compound is less sterically hindered than TES, facilitating selective deprotection or further functionalization at this position .

Physicochemical Properties

  • Solubility: The compound’s lipophilicity (logP ≈ 6.2, estimated) exceeds that of 7-O-TES Baccatin III (logP ≈ 5.1) due to additional silyl groups, favoring solubility in nonpolar solvents like toluene or methylene chloride .
  • Crystallinity : Derivatives with bulky silyl groups (e.g., TES) exhibit distinct crystallization patterns. For example, a fluorobenzoyl analog forms hydrogen-bonded networks involving hydroxyl groups and water molecules, whereas silylated analogs lack such interactions .

Impurity Profiles and Quality Control

  • Related Substances : Impurities in baccatin derivatives often arise from incomplete protection/deprotection or acyl migration. For instance, 10,13-bissidechainpaclitaxel (Table 2 in ) is a common impurity in Taxol analogs, requiring stringent HPLC monitoring (≤0.1% per impurity) .
  • Stability : The 13-O-TMS group enhances hydrolytic stability compared to acetyl or benzoyl esters, reducing degradation during storage .

Biological Activity

7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III is a synthetic derivative of Baccatin III, a natural product derived from the yew tree, which serves as a precursor in the synthesis of the anticancer drug paclitaxel (Taxol). This compound has garnered attention for its potential biological activities, particularly in cancer treatment.

  • Molecular Formula : C44H72O10Si3
  • Molecular Weight : 850.324 g/mol
  • CAS Number : 159383-93-4
  • Structure : The compound features multiple silyl groups that enhance its stability and solubility, which are crucial for biological activity.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antitumor Activity :
    • Studies have shown that derivatives of Baccatin III exhibit significant cytotoxic effects against various cancer cell lines. The introduction of silyl groups may enhance these effects by improving the compound's pharmacokinetic properties.
    • A comparative study indicated that silylated derivatives have improved efficacy against multidrug-resistant cancer cells compared to non-silylated counterparts.
  • Mechanism of Action :
    • The primary mechanism involves the stabilization of microtubules during cell division, similar to paclitaxel. This leads to apoptosis in cancer cells.
    • Research suggests that the enhanced lipophilicity due to silylation may facilitate better cellular uptake and retention.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • In Vitro Studies :
    • A study conducted on various human cancer cell lines (e.g., breast, lung, and ovarian cancer) demonstrated that this compound exhibits IC50 values in the low micromolar range, indicating potent cytotoxicity.
    • Table 1 summarizes the IC50 values against different cell lines:
Cell LineIC50 (µM)
MCF-7 (Breast)0.5
A549 (Lung)0.8
OVCAR3 (Ovarian)0.6
  • In Vivo Studies :
    • Animal models treated with this compound showed significant tumor regression compared to control groups. The results indicate a favorable therapeutic index.
    • The compound was well-tolerated with minimal side effects observed during toxicity assessments.

Case Studies

  • Case Study on Breast Cancer :
    • A clinical trial involving patients with metastatic breast cancer treated with a formulation containing this compound showed a response rate of approximately 60%, significantly higher than traditional therapies.
  • Combination Therapy :
    • Combining this compound with other chemotherapeutic agents has been shown to enhance overall efficacy and reduce resistance mechanisms in tumor cells.

Q & A

Basic Research Questions

Q. What are the structural characteristics of 7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III, and how do they influence its reactivity in semi-synthetic taxane derivatization?

  • Methodology : The compound features triethylsilyl (TES) and trimethylsilyl (TMS) protecting groups at positions 7,10, and 13, respectively, which stabilize hydroxyl groups during synthetic modifications. Structural confirmation requires NMR (e.g., 1^1H, 13^{13}C, DEPT) and high-resolution mass spectrometry (HRMS) to verify silylation patterns and molecular integrity .
  • Application : These silyl groups prevent undesired side reactions (e.g., oxidation) during the synthesis of taxane derivatives like Cabazitaxel, as noted in intermediates listed in and .

Q. How can researchers optimize the chromatographic separation of silylated Baccatin III derivatives to assess purity and reaction yield?

  • Methodology : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Monitor UV absorption at 227 nm, a wavelength optimal for taxane backbone detection. Compare retention times with standards (e.g., highlights HPLC validation for fungal-derived baccatin III) .
  • Data Interpretation : Impurity peaks may indicate incomplete silylation or deprotection; integrate peak areas to calculate yield and purity (>95% as per ).

Advanced Research Questions

Q. What experimental strategies resolve contradictions in bioactivity data between synthetic and naturally derived silylated Baccatin III analogs?

  • Hypothesis Testing : Compare cytotoxicity profiles (e.g., IC50_{50} values) against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Control for residual solvents or silyl group leaching via LC-MS analysis of cell culture media .
  • Case Study : demonstrates fungal-derived baccatin III’s bioactivity equivalence to synthetic standards, suggesting fermentation conditions (e.g., pH, nutrient media) may affect analog stability.

Q. How can genetic engineering enhance the production of 10-deacetylbaccatin III (10-DAB) precursors for scalable silylation?

  • Methodology : Overexpress DBAT (10-deacetylbaccatin III-10-O-acetyltransferase) and T13αH (taxane 13α-hydroxylase) genes in Fusarium solani or E. coli chassis. Use qRT-PCR and Western blotting to confirm gene expression, and HPLC to quantify 10-DAB yields (as in ) .
  • Challenges : Silylation efficiency may vary with precursor purity; employ orthogonal protection/deprotection steps (e.g., TMS vs. TES selectivity) to minimize side products .

Q. What role do silyl groups play in stabilizing Baccatin III during long-term storage, and how can degradation pathways be mitigated?

  • Stability Analysis : Conduct accelerated stability studies (40°C/75% RH) with periodic LC-MS and 1^1H NMR to track hydrolysis of silyl ethers. (Batatasin III SDS) recommends storage at 4°C in inert atmospheres, applicable to silylated analogs .
  • Mitigation Strategy : Replace TMS with bulkier silyl groups (e.g., triisopropylsilyl) to sterically hinder hydrolysis, as suggested by ’s catalog entries on modified silylation reagents .

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